
Introduction: The Strategic Importance of 4-
methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indazole

Cat. No.: B1300716 Get Quote

4-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound that has garnered

significant interest within the pharmaceutical and chemical synthesis sectors. Its structure,

featuring an indazole core functionalized with both a methyl and a nitro group, makes it a

valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged

structure" in medicinal chemistry, frequently appearing in molecules with a wide range of

biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of 4-methyl-5-nitro-1H-indazole is its role as a key

building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to

intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine

kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[3][4][5].

The nitro group at the 5-position is a critical functional handle that can be readily reduced to an

amine, which is then further elaborated to construct the final drug molecule. Understanding the

chemical properties, reactivity, and handling of this compound is therefore paramount for

process chemists and drug development professionals aiming to optimize synthetic routes and

ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of 4-methyl-5-
nitro-1H-indazole, grounded in established scientific literature and practical application.

Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound dictate its behavior in

experimental settings, from solubility and reaction kinetics to purification and storage. The
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properties of 4-methyl-5-nitro-1H-indazole are summarized below.

Property Value Source(s)

Molecular Formula C₈H₇N₃O₂ [6]

Molecular Weight 177.16 g/mol [6]

CAS Number
101420-67-1 (Verify specific

isomers if needed)
[6]

Appearance Typically a yellow or tan solid [7]

Melting Point 251-253 °C [6]

Boiling Point 379.7 °C (Predicted) [6]

Density 1.438 g/cm³ (Predicted) [6]

XLogP3 2.3 [6]

PSA (Polar Surface Area) 74.50 Å² [6]

Note: Some properties, such as boiling point and density, are often computationally predicted

for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture
The synthesis of substituted indazoles can be achieved through various methods, often

involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A

common conceptual pathway involves the intramolecular cyclization of a precursor derived

from a substituted nitroaniline.
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Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of 4-methyl-5-nitro-1H-indazole requires a carefully chosen

starting material to ensure the correct regiochemistry of the final product. The presence of the

electron-withdrawing nitro group significantly influences the electronic properties of the

aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group
Transformations
The utility of 4-methyl-5-nitro-1H-indazole as a synthetic intermediate stems from the

reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1300716?utm_src=pdf-body-img
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the

5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization,

such as amide bond formation or coupling reactions.

Expertise & Causality: The choice of reducing agent is crucial and depends on factors like

scale, cost, and functional group tolerance.

Tin(II) Chloride (SnCl₂): A classic and highly effective method for nitro group reduction in

the presence of acid (e.g., HCl)[3][9]. It is reliable on a lab scale, offering high yields. The

mechanism involves the transfer of electrons from Sn(II) to the nitro group. The acidic

workup requires careful neutralization.

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen

source (H₂ gas, transfer hydrogenation) is another common method. This is often

preferred in industrial settings as it avoids stoichiometric metallic waste, making it a

"greener" alternative. However, catalyst poisoning and the handling of flammable H₂ gas

are key considerations.

Protocol: Reduction of 4-methyl-5-nitro-1H-indazole to 4-
methyl-1H-indazol-5-amine
This protocol is adapted from methodologies reported for similar nitro-indazole reductions used

in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-5-nitro-1H-
indazole (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at 0 °C.

Step 2: Addition of Reducing Agent

Slowly add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq) portion-wise, ensuring

the internal temperature remains below 10 °C.

Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCl) dropwise,

maintaining the low temperature.
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Step 3: Reaction Progression

Remove the ice bath and allow the reaction mixture to stir at room temperature for several

hours (typically 3-5 hours).

Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting

material is fully consumed.

Step 4: Workup and Isolation

Upon completion, cool the reaction mixture back to 0-5 °C.

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate

(Na₂CO₃) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an

exothermic process.

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-

amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation
The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for

subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction

can be influenced by the choice of base, solvent, and electrophile[10]. This reactivity is

essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a

methyl group is ultimately installed on the indazole nitrogen[4][9].

Spectroscopic Characterization
Confirming the identity and purity of 4-methyl-5-nitro-1H-indazole is achieved through a

combination of standard spectroscopic techniques.
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Caption: Standard workflow for spectroscopic analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H

proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of

the methyl and nitro substituents.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted

downfield.

IR Spectroscopy: The IR spectrum provides key information about the functional groups.

Characteristic peaks would include:

Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically

around 1520 cm⁻¹ and 1330 cm⁻¹, respectively)[7].

A broad peak for the N-H stretch (around 3100-3300 cm⁻¹).

C-H stretches for the aromatic and methyl groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The molecular ion peak (M+) would be observed at m/z 177.05, corresponding to

the molecular formula C₈H₇N₃O₂[7].

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 4-
methyl-5-nitro-1H-indazole.

Hazards: It is classified as hazardous, causing skin and serious eye irritation[11]. It may be

harmful if swallowed.

Handling:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat[11][12].

Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes[11].

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated

place[11].

Conclusion
4-methyl-5-nitro-1H-indazole is more than just a chemical compound; it is a strategic enabler

in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical

properties and predictable reactivity, particularly the facile reduction of its nitro group, make it

an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical

behavior, as detailed in this guide, is essential for any scientist or researcher working in the

fields of medicinal chemistry and process development. The continued exploration of indazole

chemistry promises to yield new therapeutic agents, and compounds like 4-methyl-5-nitro-1H-
indazole will remain at the forefront of these discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1300716?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914120/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_Pazopanib_3_Methyl_6_nitro_1H_indazole_as_a_Key_Precursor.pdf
https://www.rroij.com/open-access/review-on-synthetic-approaches-and-reported-polymorphs-for-pazopanib-hydrochloride-votrient-an-anticancer-drug.php?aid=95410
https://patents.google.com/patent/WO2021162647A1/en
https://patents.google.com/patent/WO2021162647A1/en
https://www.echemi.com/produce/pr23112958195-4-methyl-5-nitro-1h-indazole.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
https://www.mdpi.com/2624-8549/6/5/63
https://www.derpharmachemica.com/pharma-chemica/regioselective-synthesis-of-1alkyl4nitro1himidazole-using-2methyl5nitroimidazole-and-4-nitroimidazole-as-starting-reagents-87619.html
https://www.fishersci.com/store/msds?partNumber=BTB09770DA&productDescription=5-BROMO-2-METHYL-4-NITRO+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1751154800_2-METHYL-5-NITROIMIDAZOLECASNO696-23-1MSDS.pdf
https://www.benchchem.com/product/b1300716#4-methyl-5-nitro-1h-indazole-chemical-properties
https://www.benchchem.com/product/b1300716#4-methyl-5-nitro-1h-indazole-chemical-properties
https://www.benchchem.com/product/b1300716#4-methyl-5-nitro-1h-indazole-chemical-properties
https://www.benchchem.com/product/b1300716#4-methyl-5-nitro-1h-indazole-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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